Home > Products > Screening Compounds P144608 > (2S,2S',trans)-Saxagliptin
(2S,2S',trans)-Saxagliptin -

(2S,2S',trans)-Saxagliptin

Catalog Number: EVT-13986833
CAS Number:
Molecular Formula: C18H25N3O2
Molecular Weight: 315.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(2S,2S',trans)-Saxagliptin is a potent dipeptidyl peptidase-4 inhibitor primarily used in the management of type 2 diabetes mellitus. This compound is recognized for its role in enhancing insulin secretion and reducing glucagon levels, thereby improving glycemic control. Saxagliptin is marketed under the brand name Onglyza and is often prescribed alongside diet and exercise to optimize blood glucose levels in diabetic patients .

Source and Classification

Saxagliptin is classified as a member of the class of drugs known as incretin mimetics, specifically targeting the Dipeptidyl Peptidase-4 enzyme. It was developed through a series of synthetic processes that focused on creating a compound with high selectivity and efficacy against Dipeptidyl Peptidase-4 . The chemical structure of saxagliptin includes a bicyclic amine moiety, which is crucial for its biological activity.

Synthesis Analysis

The synthesis of saxagliptin involves several methods, with notable advancements aimed at improving yield and reducing environmental impact. Two primary methods are prevalent:

The synthesis typically starts with 1-adamantane methanol, which undergoes hydrolysis, hydroxylation, hydrogenation, and amino protection reactions to yield key intermediates necessary for saxagliptin production .

Molecular Structure Analysis

The molecular formula of saxagliptin is C18H25N3O2C_{18}H_{25}N_{3}O_{2}, with the following structural characteristics:

  • Chirality: The compound has two stereogenic centers at positions 2S and 2S', contributing to its biological activity.
  • Bicyclic Structure: The presence of a bicyclic amine enhances binding affinity to Dipeptidyl Peptidase-4.

Structural Data

  • Molecular Weight: Approximately 303.41 g/mol
  • Melting Point: Specific melting point data is not universally reported but falls within a range typical for similar compounds.
Chemical Reactions Analysis

Saxagliptin undergoes various chemical reactions during its synthesis:

  • Hydrolysis: Involves the breakdown of esters or amides into their respective acids or amines.
  • Hydroxylation: Introduction of hydroxyl groups to enhance solubility and reactivity.
  • Hydrogenation: Reduction reactions that saturate double bonds within the molecular structure.

These reactions are carefully controlled to ensure high yields and minimize byproducts, aligning with green chemistry principles .

Mechanism of Action

Saxagliptin acts primarily by inhibiting the Dipeptidyl Peptidase-4 enzyme, which leads to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1). The inhibition process can be summarized as follows:

  1. Inhibition of Dipeptidyl Peptidase-4: Reduces the breakdown of incretin hormones.
  2. Increased Insulin Secretion: Enhanced GLP-1 levels stimulate pancreatic beta cells to release insulin in response to elevated blood glucose levels.
  3. Decreased Glucagon Secretion: Lower glucagon levels contribute to reduced hepatic glucose output.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in water, with solubility influenced by pH levels.

Chemical Properties

  • Stability: Saxagliptin is stable under normal storage conditions but may degrade under extreme temperatures or humidity.
  • pH Sensitivity: Exhibits different solubility profiles depending on pH, which can affect bioavailability.

These properties are critical for formulation development in pharmaceutical applications .

Applications

Saxagliptin is primarily used in clinical settings for:

  • Management of Type 2 Diabetes Mellitus: As an adjunct therapy to diet and exercise.
  • Research Applications: Investigated for potential benefits beyond glycemic control, including effects on weight management and cardiovascular health.

Recent studies also explore saxagliptin's role in improving wound healing and reducing complications associated with diabetes .

Synthesis Methodologies and Structure-Activity Relationships

Retrosynthetic Analysis of Saxagliptin Core Scaffold

The retrosynthetic deconstruction of saxagliptin (chemically designated as (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile) reveals two critical building blocks: a chiral 1-hydroxyadamantyl glycine derivative and a constrained cyclopropane-fused cyanopyrrolidine [6] [8]. The strategic disconnection occurs at the amide bond, yielding two advanced intermediates: (1) the N-Boc-protected (1S)-1-(1-hydroxyadamantan-1-yl)glycine (109), synthesized enzymatically from 1-adamantoic acid 106 via phenylalanine dehydrogenase-mediated reductive amination (99% ee); and (2) the stereodefined (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile 113, derived from tert-butyl pyroglutamate 110 [6] [8]. This disconnection prioritizes late-stage amide coupling, accommodating stereochemical integrity at all chiral centers. The cyanopyrrolidine core necessitates stereoselective cyclopropanation, while the adamantyl fragment exploits enzymatic desymmetrization—both pivotal for saxagliptin’s DPP-4 affinity [6] [8].

Table 1: Key Retrosynthetic Disconnections in Saxagliptin Synthesis

Target FragmentPrecursorKey TransformationStereochemical Outcome
Adamantyl glycine1-Adamantoic acid (106)Enzymatic reductive amination(S)-configuration, 99% ee
CyanopyrrolidineBoc-pyroglutamate (110)Lithium triethylborohydride reduction → cyclopropanation(1S,3S,5S)-tricyclic core
SaxagliptinFragments 109 + 113Amide coupling → deprotectionPreservation of all chiral centers

Key Intermediates in Diastereoselective Cyclopropanation

The synthesis of the cyanopyrrolidine core (113) begins with ethyl N-Boc-pyroglutamate (110), where stereoselective reduction using lithium triethylborohydride generates a hemiaminal intermediate. Acylation and elimination yield the dihydropyrrole 111, preserving the original stereochemistry (95% yield) [6] [8]. The pivotal cyclopropanation employs a Simmons–Smith reaction, utilizing diiodomethane and a zinc-copper couple to install the cyclopropane ring stereospecifically, affording 112. This step exploits the convex face of the enol ether, guided by the existing pyrrolidine chiral center, to achieve the required (1S,3S,5S) configuration [6] [8]. The nitrile group—introduced earlier as part of the pyroglutamate scaffold—remains untouched during cyclopropanation, positioning it optimally for DPP-4 active-site interactions. Subsequent hydrolysis and protection yield 113, where the bicyclic constraint enforces the cyanopyrrolidine’s bioactive conformation [6] [8].

Stereochemical Control in Pyrrolidine Ring Formation

Saxagliptin’s efficacy hinges on the precise (S,S)-configuration of its cyanopyrrolidine ring, which mimics the transition state of DPP-4’s natural substrate [4] [7]. The trans-fusion of cyclopropane and pyrrolidine rings in 113 restricts conformational flexibility, orienting the nitrile pharmacophore toward Ser630 for covalent interaction [4] [8]. Stereochemical errors reduce potency 10- to 50-fold, as demonstrated by analogs with (R)-pyrrolidine configurations showing diminished DPP-4 inhibition (IC₅₀ >100 nM vs. saxagliptin’s 1.3 nM) [6]. The enzymatic synthesis of the adamantyl glycine fragment (109) ensures a single (S)-enantiomer, critical for forming hydrogen bonds with Glu205/206 and Tyr662 in the S2 pocket [4] [8]. Molecular dynamics simulations confirm that saxagliptin’s (S,S)-stereochemistry maximizes hydrophobic contacts with Tyr547, Val656, and Tyr662, contributing to its 10-fold higher potency over vildagliptin [4] [6].

Cyanopyrrolidine-Based DPP-4 Inhibition Motif Optimization

The cyanopyrrolidine motif in saxagliptin exemplifies targeted optimization for sustained DPP-4 inhibition. Its nitrile group forms a reversible covalent adduct with the catalytic Ser630 hydroxyl, exhibiting slow dissociation kinetics (half-life >50 hours) [4] [7]. SAR studies reveal that:

  • Nitrile positioning: Moving the nitrile from C3 (pyrrolidine) to C4 decreases IC₅₀ by 5-fold due to suboptimal Ser630 distance [8].
  • Cyclopropane fusion: Constraining the pyrrolidine via cyclopropanation enhances selectivity over DPP-8/9 (400-fold vs. 75-fold for non-fused analogs) by preventing hydrophobic S2’ pocket access [6] [8].
  • Adamantyl optimization: The 3-hydroxyadamantyl group fills the deep S2 hydrophobic pocket (Tyr666, Val711), with hydroxylation improving solubility without sacrificing affinity (log P = 0.46 vs. 1.2 for non-hydroxylated analogs) [4] [8]. Saxagliptin’s active metabolite (BMS-510849) retains 50% inhibitory potency due to conserved cyanopyrrolidine interactions, enabling once-daily dosing [6].

Comparative Efficacy of Substrate-Like vs. Non-Substrate-Like Inhibitors

Saxagliptin’s cyanopyrrolidine classifies it as a substrate-like DPP-4 inhibitor, distinct from non-substrate-like agents (e.g., sitagliptin). Key differences include:

Table 2: Substrate-Like vs. Non-Substrate-Like DPP-4 Inhibitors

FeatureSubstrate-Like (Saxagliptin)Non-Substrate-Like (Sitagliptin)
MechanismReversible covalent binding to Ser630Non-covalent binding
Potency (IC₅₀)1.3 nM18 nM
Selectivity (DPP-4 vs. DPP-8/9)400-fold / 75-fold>2,500-fold
Active MetaboliteBMS-510849 (50% activity)None
S2 Pocket OccupancyHydroxyadamantyl → deep S2Triazolopiperazine → S1/S2

Substrate-like inhibitors leverage the catalytic serine to form transient imidate intermediates, prolonging target residence time. Saxagliptin achieves 50% DPP-4 inhibition at 24 hours post-dose, whereas non-substrate-like inhibitors exhibit faster dissociation [3] [7]. However, cyanopyrrolidines face chemical stability challenges: the nitrile and primary amine may cyclize into inactive amidines. Saxagliptin circumvents this via steric hindrance from the fused cyclopropane and adamantyl groups [7] [8]. Non-substrate-like inhibitors (e.g., sitagliptin) avoid this risk but require larger aromatic motifs (e.g., triazolopiperazine) to achieve potency, increasing molecular weight and reducing membrane permeability [3] [4]. Clinical studies confirm saxagliptin’s superior HbA1c reduction (−0.9% vs. −0.6% for sitagliptin) in direct comparisons, attributed to its prolonged enzyme occupancy [3] [6].

Compound Names Mentioned:

  • Saxagliptin
  • Vildagliptin
  • Sitagliptin
  • Alogliptin
  • BMS-477118 (saxagliptin precursor)
  • BMS-510849 (active metabolite of saxagliptin)
  • Elbasvir (pyrrolidine-containing drug)
  • Alpelisib (pyrrolidine-containing drug)
  • Captopril (pyrrolidine-containing drug)
  • Teneligliptin
  • Linagliptin

Properties

Product Name

(2S,2S',trans)-Saxagliptin

IUPAC Name

(1R,3S,5R)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10?,11?,12-,13-,14+,15+,17?,18?/m0/s1

InChI Key

QGJUIPDUBHWZPV-KHZSEGOJSA-N

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N

Isomeric SMILES

C1[C@H]2C[C@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.